2-(2-Dimethylamino-ethylamino)-ethanol

Vue d'ensemble

Description

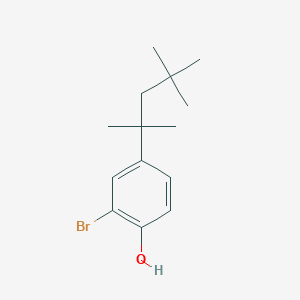

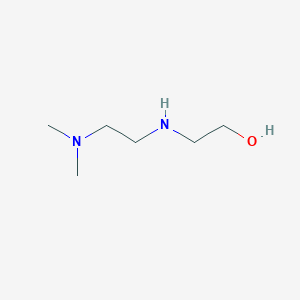

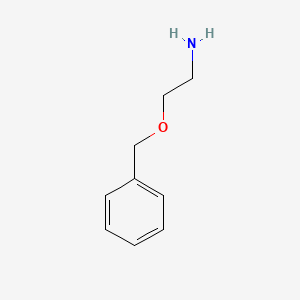

“2-(2-Dimethylamino-ethylamino)-ethanol” is an organic compound . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .

Synthesis Analysis

This compound is manufactured by reacting dimethylamine and ethylene oxide . Other methods are also available producing streams rich in the substance which then need to be further purified .

Molecular Structure Analysis

The molecular formula of “2-(2-Dimethylamino-ethylamino)-ethanol” is C6H16N2O . It is a liquid at room temperature .

Chemical Reactions Analysis

This compound has been used in the preparation of low-density packaging foams . It has also been used in the synthesis of poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel by dispersion polymerization .

Physical And Chemical Properties Analysis

The molar mass of “2-(2-Dimethylamino-ethylamino)-ethanol” is 133.191 g·mol−1 . It has a boiling point of 95 °C and a refractive index (nD) of 1.442 .

Applications De Recherche Scientifique

Drug Delivery Systems

2-(2-Dimethylamino-ethylamino)-ethanol: has been utilized in the synthesis of polymersomes —vesicles formed by self-assembling amphiphilic diblock copolymers in aqueous solutions . These polymersomes are being explored as drug delivery systems due to their ability to respond to pH and temperature changes, which is crucial for targeted drug release in response to the body’s physiological conditions.

Gene Therapy

This compound is a building block for creating biodegradable polymers like poly(2-dimethylamino ethylamino)phosphazene (p(DMAEA)-ppz) , which have shown promise in gene delivery to tumor cells . The polymer can form complexes with plasmid DNA, creating polyplexes that selectively express genes in tumors, offering a potential non-viral vector for cancer gene therapy.

Nanoreactors

The pH-responsive nature of polymersomes made from 2-(2-Dimethylamino-ethylamino)-ethanol derivatives allows them to be used as nanoreactors . These nanoreactors can perform chemical reactions on a nanoscale within their hydrophilic core, which could be beneficial for various applications, including synthetic chemistry and materials science.

Theranostics

The same polymersomes can also be applied in the field of theranostics —a combination of therapy and diagnostics . Their ability to encapsulate both therapeutic agents and diagnostic markers makes them an excellent tool for simultaneous disease treatment and monitoring.

Artificial Organelles

Due to their compartmentalized structure, polymersomes can mimic the function of natural organelles, leading to their use as artificial organelles . This application could revolutionize cell biology by providing a means to study cellular processes in a controlled environment.

Antitumor Activities

Derivatives of 2-(2-Dimethylamino-ethylamino)-ethanol have been investigated for their antitumor effects . For instance, compounds like 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) have shown potential in inhibiting the growth of colorectal cancer cells under both normoxic and hypoxic conditions .

Tumor Selective Gene Expression

The biodegradable nature of polymers like p(DMAEA)-ppz allows for tumor-selective gene expression . This specificity is particularly important for targeting metastatic tumors via intravenous administration without affecting healthy tissues .

Biophysical Research

The compound’s role in forming polymersomes with distinct biophysical properties, such as size, charge, and stability, makes it valuable for biophysical research . Understanding these properties can lead to advancements in material science and polymer chemistry .

Mécanisme D'action

Target of Action

It is noted that similar compounds have shown anti-tumor activities against colorectal cancer cells . The compound’s activated metabolite, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), has been studied for its effects on CRC cell lines .

Mode of Action

It is known that similar compounds can inhibit cell growth and induce apoptosis in both normoxic and hypoxic conditions . The compound’s interaction with its targets leads to changes in the cell cycle .

Biochemical Pathways

It is mentioned that similar compounds can affect signaling pathways involved in apoptosis and hypoxia . The hypoxia-induced activation of the HIF-1α pathway was suppressed by AQ4 and temsirolimus .

Pharmacokinetics

It is known that similar compounds can form polymersomes, which are nanometer-sized spheroidal aggregates that can respond to external stimuli such as ph and temperature . These polymersomes have potential applications in drug delivery systems or as nanoreactors .

Result of Action

It is known that similar compounds can inhibit proliferation and induce apoptosis in both cell lines, accompanied by a reduction in the phosphorylation of s6 . AQ4 induced G2/M cell cycle arrest, whereas temsirolimus induced G0/G1 arrest .

Action Environment

It is known that similar compounds can respond to ph, temperature, and other conditions . Unusual pH gradients present in cells under several physiological and pathological conditions can potentially affect the action of these compounds .

Safety and Hazards

Orientations Futures

As “2-(2-Dimethylamino-ethylamino)-ethanol” is weakly basic, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . It is also used extensively in surfactants, which have been evaluated as corrosion inhibitors . These surfactants are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against sulfate-reducing microorganisms .

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOOBVFKGSBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338146 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Dimethylamino-ethylamino)-ethanol | |

CAS RN |

38361-86-3 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-(dimethylamino)ethyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)